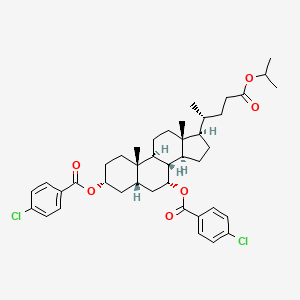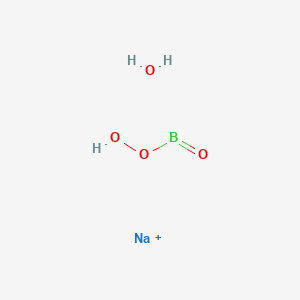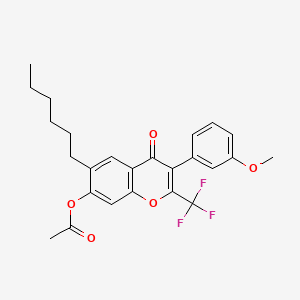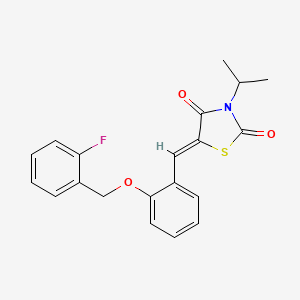
NorA-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NorA-IN-2 is a potent inhibitor of the NorA efflux pump, which is a major mechanism of antibiotic resistance in Staphylococcus aureus. This compound has shown significant potential in restoring the efficacy of antibiotics against resistant bacterial strains by inhibiting the efflux pump, thereby increasing the intracellular concentration of antibiotics.
Métodos De Preparación
The synthesis of NorA-IN-2 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of a quinoline core structure, followed by the introduction of various substituents to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining high purity and yield.
Análisis De Reacciones Químicas
NorA-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline core, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the quinoline core or other substituents, affecting the compound’s overall structure and activity.
Substitution: Substitution reactions are commonly used to introduce different functional groups onto the quinoline core, enhancing its inhibitory properties. Common reagents used in these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that can enhance or reduce its inhibitory activity.
Aplicaciones Científicas De Investigación
NorA-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of efflux pump inhibition and to develop new inhibitors with improved efficacy.
Biology: this compound is used to study the role of efflux pumps in bacterial resistance and to investigate the molecular mechanisms underlying this resistance.
Medicine: This compound has potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria by restoring the efficacy of existing antibiotics.
Industry: this compound can be used in the development of new antimicrobial agents and in the formulation of combination therapies to combat resistant bacterial strains.
Mecanismo De Acción
NorA-IN-2 exerts its effects by binding to the NorA efflux pump in Staphylococcus aureus, thereby inhibiting its function. This inhibition prevents the efflux of antibiotics from the bacterial cell, leading to an increased intracellular concentration of the antibiotics. The molecular targets of this compound include the binding sites on the NorA efflux pump, and the pathways involved in its mechanism of action include the disruption of the efflux pump’s ability to transport antibiotics out of the cell.
Comparación Con Compuestos Similares
NorA-IN-2 is unique among efflux pump inhibitors due to its high potency and specificity for the NorA efflux pump. Similar compounds include:
2-Phenylquinoline derivatives: These compounds also inhibit the NorA efflux pump but may have different substituents that affect their potency and specificity.
Chalcones: These compounds possess conjugated double bonds and have shown efflux pump inhibition activity.
Piperine-like compounds: These compounds have a similar mechanism of action but may differ in their chemical structure and efficacy.
N-cinnamoylphenalkylamides: These compounds also inhibit efflux pumps but may have different pharmacokinetic properties.
This compound stands out due to its optimized structure, which provides a balance between potency, specificity, and low toxicity, making it a promising candidate for further development in combating antibiotic resistance.
Propiedades
Fórmula molecular |
C22H24ClN3 |
|---|---|
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
2-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-pentylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H24ClN3/c1-2-3-7-14-24-22-21(25-19-11-6-8-15-26(19)22)18-13-12-16-9-4-5-10-17(16)20(18)23/h4-6,8-11,15,24H,2-3,7,12-14H2,1H3 |
Clave InChI |
ZLWXRRCTRVZEOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC1=C(N=C2N1C=CC=C2)C3=C(C4=CC=CC=C4CC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)

![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)

![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)

![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)

![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)




![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)
